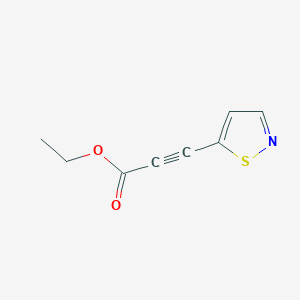![molecular formula C10H17NO2 B13190576 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Azabicyclo[331]nonan-9-yl}acetic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
The synthesis of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid can be achieved through several synthetic routes. One common method involves the radical cyclization of appropriate precursors. For instance, a Cp2TiCl-mediated radical cyclization method has been explored, although an alternative approach using a SmI2-mediated radical cyclization protocol was found to be more effective . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Huisgen–White rearrangement of the bicyclic lactam can lead to the formation of versatile intermediates for synthesizing piperidine alkaloids .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesFor instance, it has been studied for its antiprotozoal activities, making it a candidate for developing new antimalarial agents . Additionally, its structural motif is common in many biologically significant natural products, making it an enticing target for organic chemists .
Mechanism of Action
The mechanism of action of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in its antiprotozoal activity, the compound’s basic side chains may interact with protozoal enzymes, disrupting their function and leading to the death of the protozoa .
Comparison with Similar Compounds
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid can be compared with other similar compounds such as 3-azabicyclo[3.3.1]nonan-9-one oximes and indole-fused azabicyclo[3.3.1]nonane derivatives . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific structural arrangement and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7/h7-9,11H,1-6H2,(H,12,13) |
InChI Key |
VWBATMINPAEKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)
![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)




![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)

![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)
